

Synthesis of (2-Hydroxyethoxy)acetic Acid for Use as a Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Hydroxyethoxy)acetic acid

Cat. No.: B083110

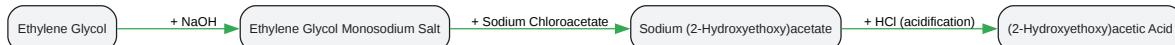
[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Hydroxyethoxy)acetic acid, also known as β -hydroxyethoxyacetic acid (HEAA), is a significant organic compound with relevance in various scientific fields. It is notably recognized as the primary urinary metabolite of the industrial solvent 1,4-dioxane, making it a crucial biomarker for monitoring exposure to this substance.^{[1][2]} Its chemical structure, featuring both a hydroxyl and a carboxylic acid functional group, allows it to exist in a pH-dependent equilibrium with its cyclic lactone form, dioxan-2-one.^{[1][3]} The availability of a high-purity reference standard of **(2-Hydroxyethoxy)acetic acid** is essential for accurate quantification in toxicological studies, environmental monitoring, and metabolism research. This document provides a detailed protocol for the synthesis, purification, and characterization of **(2-Hydroxyethoxy)acetic acid** to serve as a reference standard.


Synthesis Pathway

The synthesis of **(2-Hydroxyethoxy)acetic acid** can be effectively achieved through a Williamson ether synthesis reaction. This method involves the reaction of the monosodium salt of ethylene glycol with sodium chloroacetate. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the alkoxide of ethylene glycol displaces the chloride ion from chloroacetate.

Hydrochloric Acid (HCl)

Sodium Chloroacetate

Sodium Hydroxide (NaOH)

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of **(2-Hydroxyethoxy)acetic acid**.

Experimental Protocol

This protocol details the synthesis of **(2-Hydroxyethoxy)acetic acid** from ethylene glycol and sodium chloroacetate.

Materials and Equipment

Reagent/Equipment	Grade/Specification
Ethylene glycol	Anhydrous, $\geq 99.8\%$
Sodium hydroxide (NaOH)	Pellets, $\geq 97\%$
Sodium chloroacetate	$\geq 98\%$
Hydrochloric acid (HCl)	Concentrated (37%)
Diethyl ether	Anhydrous
Ethyl acetate	ACS grade
Sodium sulfate (Na ₂ SO ₄)	Anhydrous
Round-bottom flask	500 mL, three-neck
Reflux condenser	
Dropping funnel	
Magnetic stirrer and stir bar	
Heating mantle	
Separatory funnel	
Rotary evaporator	
pH meter or pH paper	

Synthesis Procedure

Step 1: Preparation of Ethylene Glycol Monosodium Salt

- In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 124 g (2.0 mol) of anhydrous ethylene glycol.
- Carefully add 20.0 g (0.5 mol) of sodium hydroxide pellets to the ethylene glycol with stirring.
- Heat the mixture to 70-80°C under a nitrogen atmosphere to facilitate the dissolution of sodium hydroxide and the formation of the monosodium salt of ethylene glycol.

Step 2: Reaction with Sodium Chloroacetate

- Once the sodium hydroxide has completely dissolved, add 58.2 g (0.5 mol) of sodium chloroacetate to the reaction mixture in portions through the side neck of the flask.
- After the addition is complete, continue stirring the mixture at 70-80°C for 4-6 hours to ensure the reaction goes to completion.

Step 3: Work-up and Acidification

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a beaker and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise with constant stirring. Monitor the pH using a pH meter or pH paper. This step protonates the sodium (2-hydroxyethoxy)acetate to form the desired acid.
- The acidified mixture will likely form two layers. Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic extracts and wash them with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate.

Step 4: Purification

- Filter the dried organic solution to remove the sodium sulfate.
- Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
- The crude **(2-Hydroxyethoxy)acetic acid** is obtained as a viscous oil. For use as a reference standard, further purification by vacuum distillation is recommended.
- Set up a vacuum distillation apparatus and distill the crude product under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Characterization and Data

The identity and purity of the synthesized **(2-Hydroxyethoxy)acetic acid** should be confirmed using various analytical techniques.

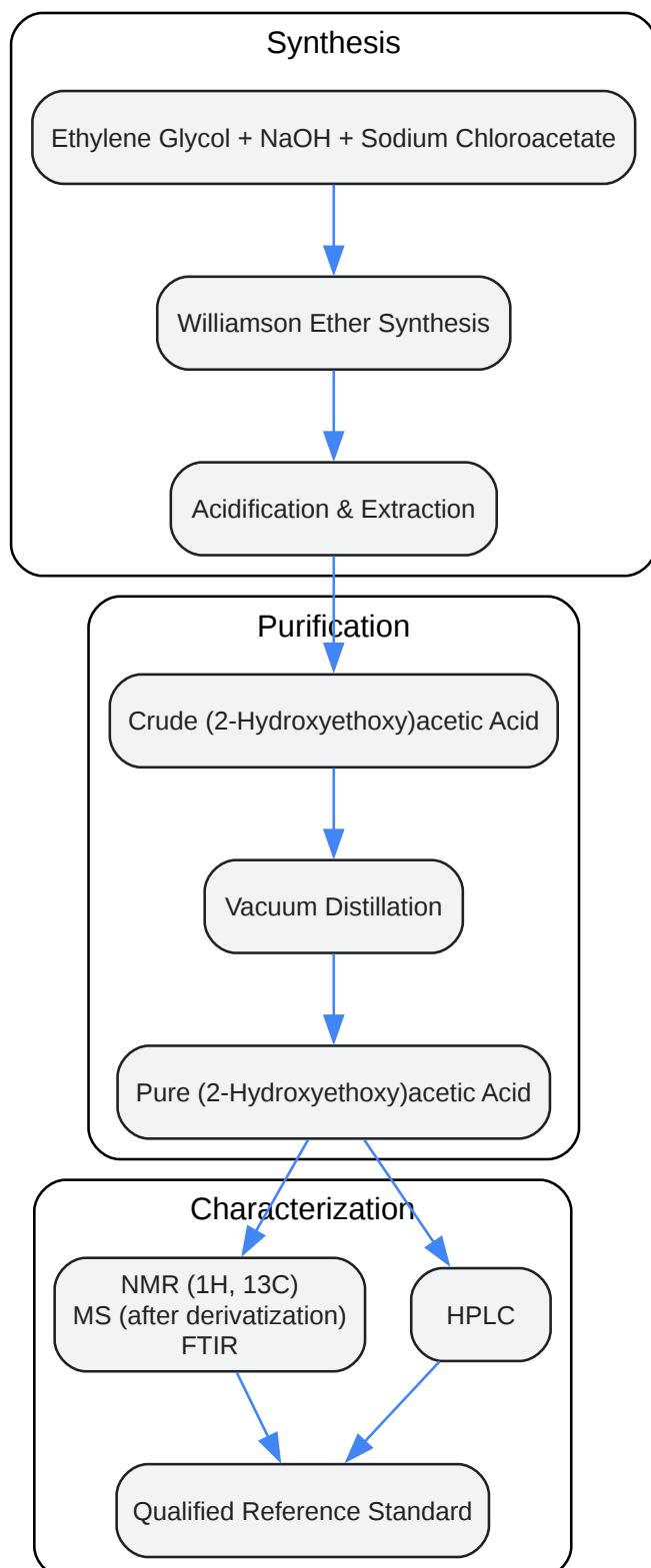
Physicochemical Properties

Property	Value
CAS Number	13382-47-3
Molecular Formula	C ₄ H ₈ O ₄
Molecular Weight	120.10 g/mol [4]
Appearance	Colorless to pale yellow viscous liquid

Spectroscopic Data

- ¹H NMR (D₂O): The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the ethoxy and acetic acid moieties.
- ¹³C NMR (D₂O): The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the molecule.
- Mass Spectrometry (GC-MS after derivatization): Due to its low volatility, derivatization is necessary for GC-MS analysis.[\[3\]](#) The mass spectrum will show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns.
- FTIR (neat): The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, and C-O stretching bands for the ether and alcohol functionalities.

Purity Analysis


The purity of the synthesized **(2-Hydroxyethoxy)acetic acid** should be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer)
Detection	UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detector
Flow Rate	1.0 mL/min
Injection Volume	10 µL

The purity is calculated based on the area percentage of the main peak in the chromatogram. For a reference standard, the purity should ideally be $\geq 98\%$.

Logical Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and qualification of the reference standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **(2-Hydroxyethoxy)acetic acid** intended for use as a reference standard. By following the described Williamson ether synthesis, purification, and characterization procedures, researchers can obtain a high-purity material essential for accurate and reliable analytical measurements in various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (2-Hydroxyethoxy)acetic acid | TargetMol [targetmol.com]
- 3. (2-Hydroxyethoxy)acetic acid | 13382-47-3 | Benchchem [benchchem.com]
- 4. (2-Hydroxyethoxy)acetic acid | C4H8O4 | CID 25935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of (2-Hydroxyethoxy)acetic Acid for Use as a Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083110#synthesis-of-2-hydroxyethoxy-acetic-acid-for-use-as-a-reference-standard>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com